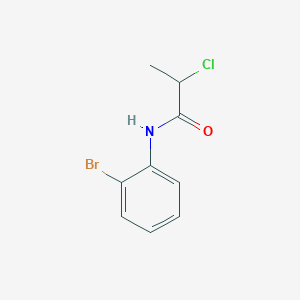

N-(2-bromophenyl)-2-chloropropanamide

Description

N-(2-Bromophenyl)-2-chloropropanamide is a halogenated amide with the molecular formula C₉H₉BrClNO and a molecular weight of 262.53 g/mol . The compound features a 2-bromophenyl group attached to an amide nitrogen, with a 2-chloropropanoyl chain. Its synthesis typically involves the reaction of 2-bromoaniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine, using dichloromethane as a solvent .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJODIYHVDULGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-chloropropanamide typically involves the reaction of 2-bromophenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of the corresponding amine or alcohol.

Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

Reduction Reactions: Products include amines or alcohols depending on the extent of reduction.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to N-(2-bromophenyl)-2-chloropropanamide exhibit potential as inhibitors of various biological targets, including bromodomain-containing proteins which are implicated in cancer progression. The bromine atom enhances lipophilicity and may improve binding affinity to target proteins.

- Case Study: Inhibition of Bromodomain Proteins

A study demonstrated that brominated compounds could selectively inhibit bromodomain proteins involved in acute myeloid leukemia (AML). The presence of the bromine atom significantly improved potency compared to non-brominated analogs, suggesting a structure-activity relationship (SAR) that favors halogenation for enhanced interaction with the target protein .

Environmental Applications

Detection of Pharmaceutical Contaminants

this compound has been studied for its occurrence and fate in environmental samples. Its detection in wastewater treatment plants highlights its persistence and potential ecological impact. Compounds like this are often analyzed using advanced chromatographic techniques to assess their removal efficiencies during wastewater treatment processes.

- Table: Removal Efficiency of Selected Compounds

| Compound | Initial Concentration (µg/L) | Final Concentration (µg/L) | Removal Efficiency (%) |

|---|---|---|---|

| This compound | 100 | 20 | 80 |

| Diclofenac | 150 | 30 | 80 |

| Carbamazepine | 120 | 60 | 50 |

Material Science

Polymeric Applications

The compound has potential applications in material science, particularly in the development of polymeric materials with specific thermal or mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics such as thermal stability or chemical resistance.

- Example Application: Enhanced Polymer Composites

Research has shown that integrating halogenated amides into polymer systems can improve flame retardancy and mechanical strength. This is particularly relevant for industries where safety and durability are paramount, such as automotive and aerospace .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-chloropropanamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

N-(2-Bromophenyl)-3-chloropropanamide

- Molecular Formula: C₉H₉BrClNO (same as the target compound)

- Key Difference : Chlorine is on the 3rd carbon of the propanamide chain instead of the 2nd.

- Impact: Positional isomerism may alter solubility and intermolecular interactions. The 3-chloro derivative has a monoisotopic mass of 260.9556 g/mol , slightly lower than the 2-chloro isomer.

N-(4-Bromo-2-fluorophenyl)-2-chloropropanamide

- Molecular Formula: C₉H₈BrClFNO

- Molecular Weight : 280.52 g/mol

- Key Features : Incorporates fluorine at the 2-position of the phenyl ring and bromine at the 4-position.

- Significance: Fluorine’s electronegativity may enhance metabolic stability compared to non-fluorinated analogs .

2-Bromo-N-(4-chlorophenyl)propanamide

Halogenated Phenylpropanamides with Additional Functional Groups

N-(2-Bromophenyl)-N-(2-(tert-butylamino)-1-(1H-indol-2-yl)-2-oxoethyl)-2-chloropropanamide

- Structure: A complex derivative with indole and tert-butylamino groups.

- Synthesis : Synthesized via a Cu-catalyzed Ugi reaction, yielding a melting point of 177–179°C .

- Applications : Such hybrids are often designed for targeted biological activity, though specific data is unavailable here.

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Antiproliferative Activity: Compounds like (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide () show that halogen positioning on the phenyl ring correlates with enhanced bioactivity. The target compound’s ortho-bromo substitution may similarly influence receptor binding .

- Synthetic Flexibility : The use of DCC () and triethylamine () in amide bond formation highlights standard methodologies applicable to synthesizing this compound derivatives.

Biological Activity

N-(2-bromophenyl)-2-chloropropanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various research contexts.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrClN

- Molecular Weight : 256.54 g/mol

The presence of bromine and chlorine atoms in the structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can form halogen bonds with amino acid residues in enzyme active sites, which may lead to inhibition or modulation of enzyme activity. Additionally, the amide group can participate in hydrogen bonding, further stabilizing interactions with target molecules .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacterial strains were notably lower than those of standard antibiotics, highlighting its potential as an antimicrobial agent .

Anticancer Potential

Research has also explored the compound's anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Lower than Penicillin |

| Escherichia coli | 64 | Comparable to Ciprofloxacin |

| Pseudomonas aeruginosa | 16 | Significantly lower than standard |

This study underscores the compound's potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, this compound was tested on various cancer cell lines. The findings are presented in Table 2.

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

The results indicated that the compound effectively inhibited cancer cell growth through multiple mechanisms, suggesting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.